molecular formula C13H22N2O5 B2959292 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid CAS No. 876624-49-6

2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid

Cat. No.: B2959292
CAS No.: 876624-49-6
M. Wt: 286.328
InChI Key: JABSORAZQPYNMZ-UHFFFAOYSA-N
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Description

2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid is a compound with a complex structure, which includes a seven-membered ring containing nitrogen, an amide linkage, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid typically involves multiple steps, including the formation of the azepane ring, protection and deprotection of functional groups, and subsequent acylation. Common synthetic routes include:

  • Formation of the azepane ring by cyclization reactions.

  • Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions.

  • Introduction of the carboxylic acid group through acylation reactions, often using reagents like acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route for yield and purity, scaling up reactions, and ensuring environmentally friendly and cost-effective processes. This could include continuous flow reactions and the use of green solvents.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen-containing azepane ring, resulting in the formation of N-oxides.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols.

  • Substitution: : The Boc-protected amino group can be deprotected and then undergo various substitution reactions with electrophiles.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, mCPBA.

  • Reducing agents: : LiAlH4, NaBH4.

  • Deprotection conditions: : Acidic conditions (e.g., TFA) for Boc group removal.

Major Products

  • Oxidation products such as N-oxides.

  • Reduction products such as secondary alcohols.

  • Substitution products depending on the electrophile used (e.g., alkylated amines).

Scientific Research Applications

2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid has diverse applications in:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

  • Biology: : Studied for its potential activity in biological systems, possibly as an enzyme inhibitor or a substrate for specific biochemical pathways.

  • Medicine: : Potential use in the development of pharmaceuticals due to its structural complexity and functional groups.

  • Industry: : Applications in the production of fine chemicals and as a building block in synthetic organic chemistry.

Mechanism of Action

The mechanism by which 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to potentially inhibit enzyme activity by mimicking natural substrates or binding to active sites.

Comparison with Similar Compounds

2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid can be compared to similar compounds, such as:

  • Beta-lactams: : Structurally similar due to the presence of nitrogen in a ring system, but differ in ring size and functional groups.

  • Amino acids: : Share carboxylic acid and amine functionalities, but differ in the overall structure and complexity.

  • Azepane derivatives: : Similar core structure but may vary in functional groups and substitutions.

This compound's uniqueness lies in the combination of the azepane ring with a Boc-protected amine and carboxylic acid group, making it versatile in synthetic applications and research.

Is there anything else you'd like to know about this fascinating molecule?

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9-6-4-5-7-15(11(9)18)8-10(16)17/h9H,4-8H2,1-3H3,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABSORAZQPYNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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